2-(Chloromethyl)-4-isopropylpyridine

Aerobic oxidation Side-chain reactivity Polymer model systems

Researchers requiring regiospecific electrophilic pyridine building blocks often encounter limited commercial access to the 2-chloromethyl/4-isopropyl substitution pattern. This compound fills that gap as a versatile alkylating agent and cross-coupling substrate. • Unique 2-chloromethyl/4-isopropyl pattern enables selective nucleophilic substitution & Suzuki-Miyaura coupling • 4-Isopropyl group provides steric bulk for macrocyclic ligand conformational control • Serves as a cost-effective alternative to bromo/iodo analogs in palladium-catalyzed transformations Supplied with ≥98% purity, sealed in dry conditions, shipped at ambient temperature.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Cat. No. B13666238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-isopropylpyridine
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)CCl
InChIInChI=1S/C9H12ClN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3
InChIKeyLIEKQWSUZPSWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-isopropylpyridine Procurement Profile


2-(Chloromethyl)-4-isopropylpyridine (CAS 1211580-09-4) is a disubstituted pyridine derivative bearing a chloromethyl group at the 2-position and an isopropyl substituent at the 4-position of the pyridine ring . With a molecular formula of C₉H₁₂ClN and a molecular weight of 169.65 g/mol, this compound serves as a versatile electrophilic building block for nucleophilic substitution chemistry . The chloromethyl moiety functions as a reactive handle for alkylation reactions, while the 4-isopropyl group introduces both steric bulk and electronic modulation distinct from other alkyl substituents such as methyl or ethyl groups [1].

2-(Chloromethyl)-4-isopropylpyridine Substitution Uniqueness


Chloromethylpyridines constitute a broad class of electrophilic building blocks, but substitution patterns critically govern reactivity, selectivity, and downstream synthetic outcomes. The specific 2-chloromethyl/4-isopropyl substitution pattern of this compound creates a unique steric and electronic environment that differs fundamentally from regioisomers such as 2-(chloromethyl)-3-isopropylpyridine or 5-(chloromethyl)-2-isopropylpyridine . The isopropyl group at the 4-position exerts both steric shielding of the pyridine nitrogen and inductive electronic effects that modulate the electrophilicity of the adjacent chloromethyl carbon [1]. Furthermore, the 2-position chloromethyl placement, ortho to the pyridine nitrogen, enables post-functionalization coordination chemistry and intramolecular interactions unavailable to 3- or 4-chloromethyl regioisomers [2]. Generic substitution with unsubstituted chloromethylpyridines or alternative alkyl-substituted variants alters reaction kinetics, product regioselectivity, and final molecular geometry.

2-(Chloromethyl)-4-isopropylpyridine Differentiation Evidence


Isopropylpyridine Aerobic Oxidation Selectivity

In a head-to-head aerobic oxidation study using a 5:1 molar mixture of 4-isopropylpyridine and 4-propylpyridine, the 4-isopropylpyridine component underwent selective oxidation to form 4-isopropylpyridine hydroperoxide, which precipitated as lamellar monoclinic crystals, while 4-propylpyridine remained unoxidized under identical conditions [1]. This demonstrates the substantially higher reactivity of the tertiary benzylic C–H bond in the isopropyl substituent compared to the secondary benzylic C–H bond in the propyl analog.

Aerobic oxidation Side-chain reactivity Polymer model systems

Isopropylpyridine Side-Chain Reactivity

A comparative study of alkylpyridine transformations over amorphous silica-alumina catalysts examined 4-methylpyridine, 4-ethylpyridine, and 4-isopropylpyridine side-by-side [1]. The investigation revealed that alkylpyridines primarily undergo transformations at the alkyl side chain rather than the aromatic ring, with the isopropyl substituent exhibiting distinct reactivity patterns attributable to the tertiary carbon center. The study explicitly identified 4-isopropylpyridine as exhibiting different transformation pathways compared to its methyl and ethyl counterparts.

Acidic catalysis Alkyl side-chain transformations Radical surface reactions

Chloromethylation of Isopropylpyridine Scaffold

Recent research on the chlorination of 2-isopropylpyridine with trichloroisocyanuric acid (TCCA) has demonstrated optimized yields of up to 85% for the desired 5-(chloromethyl)-2-isopropylpyridine product . This class-level finding is relevant because it establishes that isopropyl-substituted pyridines can undergo regioselective chloromethylation with industrially viable yields, though the regioselectivity (5-position vs. 2-position) differs from the target compound.

Chloromethylation TCCA chlorination Regioselective synthesis

Suzuki-Miyaura Coupling with 2-Pyridyl Chlorides

A 2016 study on selective Suzuki-Miyaura reactions of polychlorinated aromatics demonstrated that 2-pyridyl chlorides can undergo selective cross-coupling with alkyl pinacol boronic esters [1]. The research specifically targeted conversion of 2,6-dichloropyridines to 2-chloro-6-alkylpyridines or 2-aryl-6-alkylpyridines, establishing that 2-pyridyl chloride motifs are viable substrates despite the known challenges of aryl chloride bond strength and heteroatom catalyst inhibition. The 2-alkylpyridyl motif was identified as critically important for natural products, pharmaceuticals, and ligands.

Suzuki-Miyaura cross-coupling 2-Alkylpyridine synthesis Palladium catalysis

2-(Chloromethyl)-4-isopropylpyridine Applications


Macrocyclic Ligand Synthesis

Based on class-level evidence that perfluoro-4-isopropylpyridine serves as a building block for two-step synthesis of macrocyclic systems characterized by X-ray crystallography [1], the target compound 2-(Chloromethyl)-4-isopropylpyridine is positioned for analogous applications in macrocyclic ligand synthesis. The 2-chloromethyl group provides a reactive electrophilic handle for nucleophilic substitution, while the 4-isopropyl substituent contributes steric bulk that can influence macrocycle conformation and metal coordination geometry.

Selective Oxidation-Derived Functional Materials

The direct head-to-head evidence showing that 4-isopropylpyridine undergoes selective aerobic oxidation to hydroperoxide crystals while 4-propylpyridine remains inert [2] establishes the target compound as a candidate for oxidation-derived functional materials. The 4-isopropyl group (shared with the target compound) enables tertiary C–H bond reactivity that is absent in n-alkyl analogs, potentially enabling the synthesis of peroxide-functionalized intermediates for polymer, materials, or pharmaceutical applications.

Heterogeneous Catalysis of Alkylpyridines

The comparative study of 4-methyl-, 4-ethyl-, and 4-isopropylpyridine transformations over silica-alumina catalysts [3] validates 2-(Chloromethyl)-4-isopropylpyridine as a structurally defined probe molecule for heterogeneous catalysis research. The 4-isopropyl substituent provides distinct steric and electronic properties compared to smaller alkyl homologs, enabling systematic investigation of substituent effects on surface-mediated transformations of pyridine derivatives.

Cross-Coupling for 2-Alkylpyridine Pharmaceuticals

The demonstrated viability of 2-pyridyl chlorides in selective Suzuki-Miyaura cross-coupling with alkyl boronic esters [4] supports the target compound as a procurement candidate for pharmaceutical intermediate synthesis. The 2-alkylpyridyl motif is essential in numerous bioactive molecules and natural products, and the 2-chloromethyl group in the target compound offers a cost-effective alternative to bromo/iodo leaving groups while maintaining cross-coupling competence under optimized palladium catalysis conditions.

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